molecular formula C11H7ClF3NO3S2 B7538302 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide

5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide

Cat. No. B7538302
M. Wt: 357.8 g/mol
InChI Key: AWRGFWDCJFIERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized and studied extensively for its biological and pharmaceutical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMPs, which are involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, it has been shown to have minimal toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target enzymes, which makes it a useful tool for studying their functions. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop new derivatives of this compound with improved properties, such as increased solubility and potency. Additionally, this compound could be studied for its potential applications in other fields, such as materials science and electronics. Overall, the potential applications of 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide make it an exciting area of research with many future possibilities.

Synthesis Methods

The synthesis of 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide involves several steps. The starting material is 3-(trifluoromethoxy)aniline, which is reacted with chloroacetyl chloride to form 3-(chloroacetyl)-trifluoromethoxyaniline. This intermediate is then reacted with thiophene-2-sulfonamide to yield the final product, 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential as a diagnostic tool for cancer and other diseases. The compound has been used in research to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO3S2/c12-9-4-5-10(20-9)21(17,18)16-7-2-1-3-8(6-7)19-11(13,14)15/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRGFWDCJFIERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide

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